molecular formula C9H5ClO2 B2995539 5-Chloro-1-benzofuran-7-carbaldehyde CAS No. 1388052-16-1

5-Chloro-1-benzofuran-7-carbaldehyde

Cat. No.: B2995539
CAS No.: 1388052-16-1
M. Wt: 180.59
InChI Key: NJJWPXGZSZTJSL-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-7-carbaldehyde ( 1388052-16-1) is a high-value chemical building block with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . This compound features a benzofuran scaffold substituted with a chloro group and an aldehyde functionality, which serves as a versatile handle for further synthetic derivatization . The aldehyde group is particularly reactive, allowing for the synthesis of a diverse range of derivatives, such as carboxylic acids, via oxidation or other chemical transformations . Benzofuran derivatives are of significant interest in medicinal and organic chemistry due to their wide range of biological activities. Research indicates that structurally related 3-chlorobenzofuran derivatives have demonstrated excellent inhibitory potency against multidrug-resistant Myanmar tuberculosis H37Rv strains, highlighting the potential of this chemical class in anti-tubercular drug discovery campaigns . As such, this compound is a critical intermediate for researchers designing and synthesizing novel compounds for biological evaluation, structure-activity relationship (SAR) studies, and the development of new therapeutic agents. The compound is offered with a purity of 95% and should be stored at room temperature (RT) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use, or for personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWPXGZSZTJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388052-16-1
Record name 5-chloro-1-benzofuran-7-carbaldehyde
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Derivatization and Structural Modification of 5 Chloro 1 Benzofuran 7 Carbaldehyde

Halogenation at Different Positions of the Benzofuran (B130515) Core

The introduction of additional halogen atoms onto the 5-Chloro-1-benzofuran-7-carbaldehyde framework can significantly influence the electronic properties and biological activity of the resulting derivatives. nih.gov While specific studies on the direct halogenation of this particular compound are not extensively documented, general principles of electrophilic aromatic substitution on benzofurans provide insights into the expected reactivity. The benzofuran ring is generally susceptible to electrophilic attack, with the furan (B31954) ring being more reactive than the benzene (B151609) ring.

Further halogenation would likely be directed to specific positions based on the directing effects of the existing chloro and aldehyde groups. The chlorine at the 5-position is an ortho-, para-director, while the aldehyde at the 7-position is a meta-director. The interplay of these directing effects, along with the inherent reactivity of the benzofuran nucleus, would govern the regiochemical outcome of halogenation reactions. For instance, bromination or chlorination reactions would be expected to yield a variety of poly-halogenated derivatives, the distribution of which would depend on the reaction conditions employed.

Introduction of Diverse Substituents on the Benzene and Furan Rings

The functionalization of this compound extends beyond simple halogenation to include the introduction of a wide array of substituents on both the benzene and furan rings. These modifications are crucial for tuning the molecule's properties for various applications.

Table 1: Potential Substituent Introduction Reactions

Reaction TypeReagents and ConditionsPotential Product
NitrationHNO₃/H₂SO₄Introduction of a nitro group
Friedel-Crafts AcylationAcyl chloride/Lewis acidIntroduction of an acyl group
Suzuki CouplingArylboronic acid, Pd catalyst, baseArylation at a suitable position
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alkoxide)Replacement of the chloro group

The aldehyde functionality at the 7-position can also serve as a handle for further modifications. For example, it can undergo condensation reactions with various nucleophiles to introduce new carbon-carbon or carbon-nitrogen bonds.

Formation of Fused Heterocyclic Systems from Benzofuran Aldehydes

The aldehyde group of this compound is a key functional group for the construction of fused heterocyclic systems. Through condensation reactions with appropriate binucleophiles, the benzofuran core can be annulated with additional rings, leading to novel and complex molecular architectures.

For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]benzofurans. Similarly, condensation with active methylene (B1212753) compounds followed by cyclization can yield pyridobenzofurans or other related fused systems. The synthesis of such fused heterocycles is of significant interest in medicinal chemistry, as it allows for the exploration of new chemical space and the development of compounds with unique biological profiles. researchgate.net

Table 2: Examples of Fused Heterocycle Synthesis from Benzofuran Aldehydes

ReactantFused Heterocyclic System
Hydrazine derivativesPyrazolo[3,4-d]benzofuran
AmidinesPyrimido[5,4-b]benzofuran
β-KetoestersPyrano[3,2-f]benzofuran

These reactions often proceed through an initial condensation to form an intermediate which then undergoes an intramolecular cyclization to afford the final fused product.

Regioselectivity in Substituent Introduction

The regioselectivity of substituent introduction onto the this compound core is a critical aspect of its synthetic utility. The positions of the existing chloro and aldehyde groups, along with the inherent electronic properties of the benzofuran ring system, dictate the site of further functionalization.

In electrophilic aromatic substitution reactions, the outcome is determined by the directing effects of the substituents. The chlorine atom at the 5-position is a deactivating but ortho-, para-directing group. The aldehyde group at the 7-position is a deactivating and meta-directing group. Therefore, electrophilic attack is expected to occur at positions that are activated by the chloro group and not strongly deactivated by the aldehyde group. Computational studies and experimental evidence from related systems suggest that the C4 and C6 positions are the most likely sites for electrophilic substitution.

The aldehyde group itself can influence the regioselectivity of reactions involving the furan ring. The reactivity of the C2 and C3 positions of the furan ring can be modulated by the electronic influence of the aldehyde. Understanding and controlling the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of desired derivatives.

Spectroscopic Characterization Methodologies for 5 Chloro 1 Benzofuran 7 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For a compound like 5-Chloro-1-benzofuran-7-carbaldehyde, one would expect distinct signals for the aldehyde proton, and the protons on the furan (B31954) and benzene (B151609) rings. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzofuran (B130515) core would exhibit chemical shifts and coupling patterns dictated by their positions relative to the chloro, aldehyde, and oxygen substituents. Aromatic protons generally resonate between δ 7.0 and 8.5 ppm.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing far downfield, typically in the range of δ 185-195 ppm. The carbons of the aromatic rings and the furan moiety would appear between approximately δ 110 and 160 ppm. The specific chemical shifts are influenced by the attached substituents and their electronic effects.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign which protons are adjacent to one another within the ring systems. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C spectra.

The following table provides predicted NMR data for the closely related, unsubstituted 1-Benzofuran-7-carbaldehyde for comparative purposes, as detailed experimental values for the 5-chloro derivative are not available.

Parameter ¹H NMR (ppm) ¹³C NMR (ppm)
Aldehyde Proton (CHO) ~9.9 - 10.1~190.0 - 192.0
Aromatic/Furan Protons ~7.2 - 8.2
Aromatic/Furan Carbons ~110.0 - 158.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the most prominent and diagnostic absorption band would be that of the aldehyde carbonyl group (C=O). This typically appears as a strong, sharp peak in the region of 1680-1710 cm⁻¹. The exact position depends on conjugation with the aromatic system.

Other key absorptions would include:

C-H stretching of the aldehyde group, which is often observed as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C stretching vibrations, which appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching of the furan ether linkage, typically found in the 1000-1300 cm⁻¹ range.

C-Cl stretching , which would be expected in the fingerprint region, generally between 600-800 cm⁻¹.

The table below shows characteristic IR absorption ranges for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1710 (strong, sharp)
Aldehyde (C-H)Stretch2810 - 2850 and 2710 - 2750 (weak)
Aromatic (C=C)Stretch1450 - 1600 (variable)
Furan Ether (C-O-C)Stretch1000 - 1300 (strong)
Aryl Halide (C-Cl)Stretch600 - 800 (medium to strong)

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₅ClO₂), the exact mass would be calculated, and the molecular ion peak ([M]⁺) would be observed in the mass spectrum. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would show an [M]⁺ peak and an [M+2]⁺ peak with a relative intensity of about one-third.

Common fragmentation pathways for such a molecule could involve the loss of the aldehyde group (CHO, 29 Da) or a hydrogen atom, leading to the [M-CHO]⁺ or [M-H]⁺ fragment ions.

Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are soft ionization techniques often used for analyzing polar compounds and for coupling with separation techniques. In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ are commonly observed. LC-MS is particularly useful for analyzing reaction mixtures and assessing the purity of the synthesized derivatives.

The following table presents predicted mass spectrometry data for this compound based on its molecular formula (C₉H₅ClO₂). uni.lu

Adduct / Ion Predicted m/z Notes
[M]⁺180.00Molecular ion with ³⁵Cl
[M+2]⁺182.00Isotopic peak with ³⁷Cl (approx. 33% intensity of M)
[M+H]⁺181.01Protonated molecule (ESI-MS)
[M+Na]⁺202.99Sodium adduct (ESI-MS)
[M-H]⁻178.99Deprotonated molecule (negative ion mode)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. The resulting spectrum can provide information about the extent of conjugation in a molecule.

Benzofuran derivatives, containing a conjugated system of the benzene and furan rings, are expected to be strong UV absorbers. The presence of the carbonyl group from the aldehyde, which extends the conjugation, will influence the position of the absorption maxima (λ_max). Typically, benzofuran systems show multiple absorption bands corresponding to π → π* transitions. The introduction of substituents like chlorine can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima. For this compound, one would anticipate strong absorptions in the UV region, likely between 250 and 350 nm.

Compound Class Typical λ_max Range (nm) Electronic Transition
Substituted Benzofurans 250 - 350π → π
Aromatic Aldehydes 280 - 350π → π and n → π*

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic structure of compounds like 5-Chloro-1-benzofuran-7-carbaldehyde.

In a typical DFT study on a related heterocyclic aldehyde, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is often paired with a basis set like 6-311++G(d,p) to perform geometry optimization and frequency calculations. eurjchem.com Such calculations for this compound would yield the most stable three-dimensional arrangement of its atoms, as well as its bond lengths, bond angles, and dihedral angles. The vibrational analysis would predict the infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. Furthermore, DFT is used to calculate various electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in nonlinear optics. semanticscholar.org

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Benzofuran (B130515) Derivative (Note: This data is illustrative and based on calculations for 1-benzofuran-2-carboxylic acid, not this compound, as specific data is unavailable.) researchgate.net

ParameterBond Length (Å) - CalculatedBond Length (Å) - Experimental
C7-C141.4661.457(2)
C14-O151.2211.252(19)
C14-O161.3591.278(18)
Parameter Bond Angle (°) - Calculated Bond Angle (°) - Experimental
O1-C1-C6111.4111.3(2)
C1-C6-C5106.1106.3(2)

Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. eurjchem.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the benzofuran ring system, which is rich in π-electrons. The LUMO, on the other hand, would likely have significant contributions from the electron-withdrawing carbaldehyde group. The distribution of these orbitals dictates the sites most susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO gap can also be used to estimate the energy of the first electronic excitation, providing insights into the molecule's UV-Vis absorption spectrum. dergipark.org.tr

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Chloro-Substituted Heterocycle (Note: This data is for 2-Chloro-7-Methylquinoline-3-Carbaldehyde and is for illustrative purposes.) dergipark.org.tr

ParameterValue (eV) - Conformer 1 (trans)Value (eV) - Conformer 2 (cis)
EHOMO-6.65-6.71
ELUMO-2.90-2.87
Energy Gap (ΔE)3.753.84

Data sourced from a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution, hybridization, and intramolecular interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for the quantification of donor-acceptor interactions, which are indicative of hyperconjugation and intramolecular charge transfer. dergi-fytronix.com

In this compound, NBO analysis would reveal the nature of the C-Cl, C=O, and other bonds, as well as the hybridization of the atoms. It would also quantify the delocalization of electron density from the lone pairs of the furan (B31954) oxygen and the chlorine atom into the antibonding orbitals of the aromatic system. The stabilization energies (E(2)) associated with these donor-acceptor interactions provide a measure of their significance. For instance, interactions involving the π-orbitals of the benzofuran ring and the π* orbitals of the carbaldehyde group would be indicative of conjugation effects. dergi-fytronix.com

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions for a Chloro-Substituted Heterocycle (Note: This data is based on general principles and findings for molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde.) dergi-fytronix.com

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Oπ(C-C)~20-30
π(C=C)π(C=O)~15-25
LP(3) Clσ*(C-C)~1-5

E(2) represents the stabilization energy of the interaction. LP denotes a lone pair.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors derived from DFT calculations are used to predict the reactivity of a molecule. Global descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a general measure of a molecule's reactivity. researchgate.net Local reactivity is described by the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net

For this compound, the carbaldehyde carbon is expected to be a primary site for nucleophilic attack, as it is electron-deficient. Conversely, the electron-rich positions on the benzofuran ring would be more susceptible to electrophilic attack. The Fukui functions would quantify these tendencies, providing a more detailed picture of the molecule's reactivity profile than what can be inferred from simple resonance structures.

Table 4: Illustrative Global Reactivity Descriptors (Note: This data is based on a study of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives and is for illustrative purposes.) researchgate.net

ParameterFormulaIllustrative Value
Ionization Potential (I)-EHOMO~6.7 eV
Electron Affinity (A)-ELUMO~2.9 eV
Chemical Hardness (η)(I - A) / 2~1.9 eV
Electronegativity (χ)(I + A) / 2~4.8 eV
Electrophilicity Index (ω)χ2 / (2η)~6.0 eV

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules, especially in condensed phases. The NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov This method generates 3D maps of NCI regions, which are typically color-coded to distinguish between attractive and repulsive interactions. mdpi.com

In the context of this compound, NCI analysis could reveal intramolecular interactions, such as those between the chlorine atom and nearby hydrogen atoms, or between the carbaldehyde oxygen and the aromatic ring. In a crystal or aggregated state, it would highlight the intermolecular forces, like π-π stacking or halogen bonding, that govern the packing of the molecules. mdpi.com

Solvent Effect Studies using Continuum Models (e.g., IEFPCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Integral Equation Formalism version of the Polarizable Continuum Model (IEFPCM), are widely used to account for the effects of a solvent in computational studies. eurjchem.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For this compound, IEFPCM calculations would be employed to study how its geometry, electronic structure, and spectroscopic properties change in different solvents. For example, the model can predict shifts in UV-Vis absorption maxima (solvatochromism) and changes in the relative stability of different conformers in polar versus nonpolar solvents. eurjchem.com These studies are essential for comparing theoretical predictions with experimental data, which are often obtained in solution.

Table 5: Illustrative Solvent Effects on Electronic Properties (Note: This data is based on a study of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives and is for illustrative purposes.) researchgate.net

SolventDielectric Constant (ε)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Gas Phase1.04.503.5
Toluene2.384.454.2
Acetone20.74.425.0
Ethanol24.554.415.2

Structure Activity Relationship Sar Studies on Benzofuran Derivatives

Methodologies for Investigating SAR

The investigation of SAR in benzofuran (B130515) derivatives employs a combination of experimental and computational techniques to correlate structural features with chemical or biological activity.

Experimental Assays: Biological activity is quantified using a variety of in vitro assays. For instance, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a common method to evaluate the cytotoxic activity of benzofuran derivatives against cancer cell lines. nih.gov Such assays provide quantitative data, like the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀), which are crucial for comparing the potency of different derivatives. nih.gov

Computational and Theoretical Methods: Computational chemistry offers powerful tools for understanding the electronic structure and properties of molecules, which helps interpret experimental findings. researchgate.net

Quantum Chemical Calculations: Methods like the Pariser-Parr-Pople (PPP) method and Configuration Interaction (CNDO/S-CI) are used to calculate electronic excitation energies, which can explain the dependence of UV spectra on the position and nature of substituents. researchgate.net

Density Functional Theory (DFT): DFT calculations, often using basis sets like B3LYP/6-31G*, are employed to study the effects of substituents on the stability, reactivity, and thermodynamic properties of heterocyclic systems. sciencepub.net These theoretical studies can predict how substituents like halogens or hydroxyl groups influence properties such as the heat of formation and electronic structure. sciencepub.net

These methodologies provide a framework for systematically altering the benzofuran scaffold and observing the resulting changes in activity, leading to a comprehensive understanding of the SAR. researchgate.net

Influence of Substituent Position and Nature on Chemical Behavior

The chemical and biological behavior of benzofuran derivatives is highly dependent on both the type of substituent and its position on the benzofuran ring system. nih.govresearchgate.net Even subtle changes can lead to significant differences in activity.

Experimental studies have demonstrated that the first electronic absorption band in the UV spectra of simple substituted benzofurans is markedly dependent on both the position and the nature of the attached group. researchgate.net For example, theoretical calculations have been used to analyze the characteristic variations in the UV spectra of twelve different isomeric methoxy- and nitrobenzofurans, highlighting the profound effect of substituent placement. researchgate.net

The position of a substituent can determine its ability to engage in favorable interactions. For instance, substitutions at the C-2 position of the benzofuran ring, often involving ester or heterocyclic rings, have been identified as crucial for cytotoxic activity. nih.govrsc.org Similarly, introducing substituents at the 5-position is closely related to the antibacterial activity of the resulting compound. rsc.org The presence of a methyl group at the C3 position can introduce steric hindrance, which has been shown to hamper the catalytic activity of certain benzofuran phosphine (B1218219) derivatives. acs.org

Importance of Halogen Substituents in Benzofuran Scaffolds

Halogen atoms, such as the chlorine in 5-Chloro-1-benzofuran-7-carbaldehyde, are particularly significant substituents in the design of biologically active benzofuran derivatives. nih.gov Their inclusion can profoundly influence a molecule's properties through various mechanisms.

The addition of halogen atoms like chlorine, bromine, or fluorine to the benzofuran ring has consistently led to a significant increase in the anticancer activities of these compounds. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule, thereby improving binding affinity. nih.gov Furthermore, the hydrophobic and electron-donating nature of halogens can enhance the cytotoxic properties of the benzofuran scaffold. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, studies have shown that the placement of a halogen atom is of great importance for cytotoxic activity, in some cases more so than the specific type of halogen used (e.g., Cl, Br, or F). nih.gov In one study, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov In another series, halogen substitutions at the para position of a 2-benzofuranyl ring were found to be more likely to form favorable hydrophobic interactions, leading to higher potency. nih.gov

However, the effect of halogens can be context-dependent. While often enhancing activity, some studies have found that certain halogenated benzofurans showed no antibacterial activity, underscoring the complexity of SAR. nih.gov The reactivity can also be influenced; for example, in nickel-catalyzed coupling reactions, 2-fluorobenzofuran gave a quantitative yield, while 2-chlorobenzofuran (B1634090) and 2-bromobenzofuran (B1272952) hardly yielded the desired product, and 2-iodobenzofuran (B1590796) resulted in a much lower yield. researchgate.net This highlights that the specific halogen and its position can dictate chemical reactivity as well as biological function.

Applications of Benzofuran Aldehydes in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The structural characteristics of 5-Chloro-1-benzofuran-7-carbaldehyde, featuring a halogen substituent and a carbaldehyde group on the benzofuran (B130515) framework, suggest its potential as a precursor or component in materials for organic electronics. The chlorine atom, being an electron-withdrawing group, can influence the energy levels of the molecule, which is a critical parameter in the design of organic semiconductors. The aldehyde group offers a reactive site for further chemical modifications, enabling the synthesis of larger conjugated systems.

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics, the design of donor and acceptor materials with appropriate energy levels is paramount for efficient charge separation and collection. Halogenation is a common strategy to modulate the electronic properties of organic materials for OPVs. The introduction of chlorine atoms into the molecular structure can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be beneficial for achieving higher open-circuit voltages in solar cells.

While no specific studies on the use of this compound in OPVs have been reported, the benzofuran moiety itself is a component of some organic photovoltaic materials. The aldehyde functionality could be utilized to synthesize more complex donor or acceptor molecules. For instance, it could undergo condensation reactions to extend the conjugation length, a key factor in enhancing light absorption in the solar spectrum.

Table 1: Potential Impact of Structural Features of this compound on OPV Material Properties (Hypothetical)

Feature Potential Effect Rationale
Benzofuran Core Good planarity and rigidity Facilitates molecular packing and charge transport.
5-Chloro Substituent Lowering of HOMO/LUMO levels Electron-withdrawing nature of chlorine can increase the open-circuit voltage.

Organic Light-emitting Diodes (OLEDs)

Benzofuran derivatives have been explored as materials for OLEDs due to their potential for high fluorescence quantum yields and thermal stability. The emission color of an OLED is determined by the energy gap of the emissive material. The chloro- and aldehyde- substituents on the benzofuran ring in this compound would be expected to influence its emission properties.

The chlorine atom could potentially lead to a blue-shift in the emission spectrum compared to the unsubstituted benzofuran. The aldehyde group, being electron-withdrawing, can also affect the emission wavelength. Furthermore, this aldehyde can serve as a synthetic handle to attach other functional groups, leading to the development of novel emitters with tailored properties. While there is no specific data on the electroluminescence of this compound, the general properties of substituted benzofurans suggest it could be a precursor to emissive materials.

Organic Field-effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. The molecular packing and intermolecular interactions are crucial for efficient charge transport. The planar structure of the benzofuran core is advantageous for achieving the necessary π-π stacking in the solid state.

The presence of the chlorine atom in this compound could enhance intermolecular interactions through halogen bonding, potentially leading to improved molecular ordering and, consequently, better charge transport characteristics. The aldehyde group could be used to synthesize larger, more extended π-conjugated systems, which are often sought after for high-performance OFETs. Research on other halogenated benzofuran derivatives has shown that such substitutions can indeed lead to materials with promising semiconductor properties.

Fluorescent and Luminescent Materials

Benzofuran derivatives are known for their fluorescent properties, making them interesting candidates for various applications, including fluorescent probes and luminescent materials. The fluorescence quantum yield and emission wavelength are key parameters that can be tuned by chemical modification.

The electronic properties of this compound, influenced by the chloro and aldehyde groups, would dictate its specific fluorescent behavior. While experimental data on its quantum yield and emission maxima are not available, it is plausible that this compound could exhibit fluorescence. The aldehyde group also opens up possibilities for creating more complex fluorescent dyes through reactions such as Knoevenagel condensation, which could lead to materials with tunable and enhanced luminescent properties.

Table 2: Predicted Photophysical Properties of Benzofuran Derivatives Based on General Observations

Compound Class Typical Emission Range Potential Applications
Unsubstituted Benzofurans UV-Blue Basic research, starting materials
Halogenated Benzofurans Blue-Green OLEDs, sensors

Conjugated Systems and Functional Materials Design

The aldehyde functionality at the 7-position of this compound makes it a valuable building block for the design of novel conjugated systems and functional materials. Conjugated polymers and oligomers are the cornerstone of organic electronics, and their properties are highly dependent on the nature of the repeating units.

This compound could be incorporated into polymer backbones through various polymerization reactions involving the aldehyde group. For example, it could be used in Wittig-type reactions or as a monomer in the synthesis of poly(azomethine)s. The resulting polymers would possess the electronic characteristics of the benzofuran unit, modified by the chloro substituent, potentially leading to materials with interesting semiconducting or luminescent properties. The ability to create extended, well-defined conjugated systems from this starting material is a key aspect of its potential in functional materials design.

While direct experimental evidence for the application of this compound in advanced materials science is currently limited in the public domain, an analysis of its structural features and the known properties of related benzofuran derivatives suggests significant potential. The combination of a planar benzofuran core, an electron-withdrawing chloro substituent, and a reactive aldehyde group makes it a promising candidate for further research and development in organic electronics, fluorescent materials, and the design of novel conjugated systems. Future studies focusing on the synthesis of derivatives and the characterization of their photophysical and electronic properties are necessary to fully unlock the potential of this intriguing molecule.

Q & A

Q. What spectroscopic techniques are essential for confirming the molecular structure of 5-Chloro-1-benzofuran-7-carbaldehyde?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, infrared (IR) spectroscopy for functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion confirmation. For unambiguous structural determination, single-crystal X-ray diffraction (SC-XRD) is critical. Software like SHELXL refines crystallographic data, while ORTEP-III visualizes thermal ellipsoids and bond geometries. Refer to benzofuran derivatives in Choi et al. (e.g., bond lengths: C–Cl ~1.74 Å, C–O ~1.36 Å) .

Q. What synthetic routes are reported for this compound derivatives?

  • Methodological Answer : Common methods include:
  • Suzuki-Miyaura coupling for aryl group introduction at the 2-position .
  • Sulfinyl group incorporation via oxidation of thioethers using meta-chloroperbenzoic acid (mCPBA) .
  • Aldehyde functionalization through Vilsmeier-Haack formylation of precursor benzofurans. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental (XRD) bond parameters in benzofuran derivatives?

  • Methodological Answer :
  • Re-examine XRD data for refinement errors (e.g., thermal motion, disorder) using SHELXL .
  • Validate computational methods (e.g., basis sets, solvent effects in DFT). Compare with structurally analogous compounds (e.g., 5-Chloro-3-ethylsulfinyl derivatives ).
  • Address crystal packing effects (e.g., C–H···O interactions) that may distort bond lengths .

Q. What strategies optimize reaction conditions for sulfinyl group introduction in benzofuran systems?

  • Methodological Answer :
  • Solvent selection : Use dichloromethane (DCM) or chloroform for solubility and stability .
  • Temperature control : Maintain −20°C to 0°C during mCPBA oxidation to minimize over-oxidation to sulfones.
  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Analytical validation : Use high-performance liquid chromatography (HPLC) to quantify sulfoxide/sulfone ratios .

Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns) for substituted benzofurans?

  • Methodological Answer :
  • Dynamic effects : Consider rotational barriers in sulfinyl groups causing variable-temperature NMR (VT-NMR) splitting .
  • Stereochemical analysis : Use NOESY/ROESY to confirm spatial arrangements of substituents.
  • Cross-validate with XRD : Compare dihedral angles (e.g., C8–O1–C7 in Choi et al. ) to predict coupling constants.

Methodological Design & Data Analysis

Q. What crystallographic software tools are recommended for structural analysis of halogenated benzofurans?

  • Methodological Answer :
  • Structure solution : SHELXD for heavy-atom positioning (Cl, S).
  • Refinement : SHELXL with restraints for disordered aldehyde groups.
  • Visualization : ORTEP-3 for publication-quality diagrams (e.g., thermal ellipsoids at 50% probability).
  • Validation : CheckPLATON for intermolecular interactions (e.g., π-π stacking in 2-phenyl derivatives ).

Q. How to design a systematic literature review for benzofuran-based pharmacological studies?

  • Methodological Answer :
  • Scoping : Use databases (SciFinder, Reaxys) with keywords: "5-Chloro-1-benzofuran* AND (synthesis OR crystal structure)".
  • Screening : Prioritize peer-reviewed crystallography reports (e.g., Acta Crystallographica Section E ).
  • Data extraction : Tabulate bond lengths/angles, synthetic yields, and biological activities.
  • Gap analysis : Identify understudied positions (e.g., 7-methyl vs. 7-fluoro substitutions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.